1-Phenyldodecane-D30

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

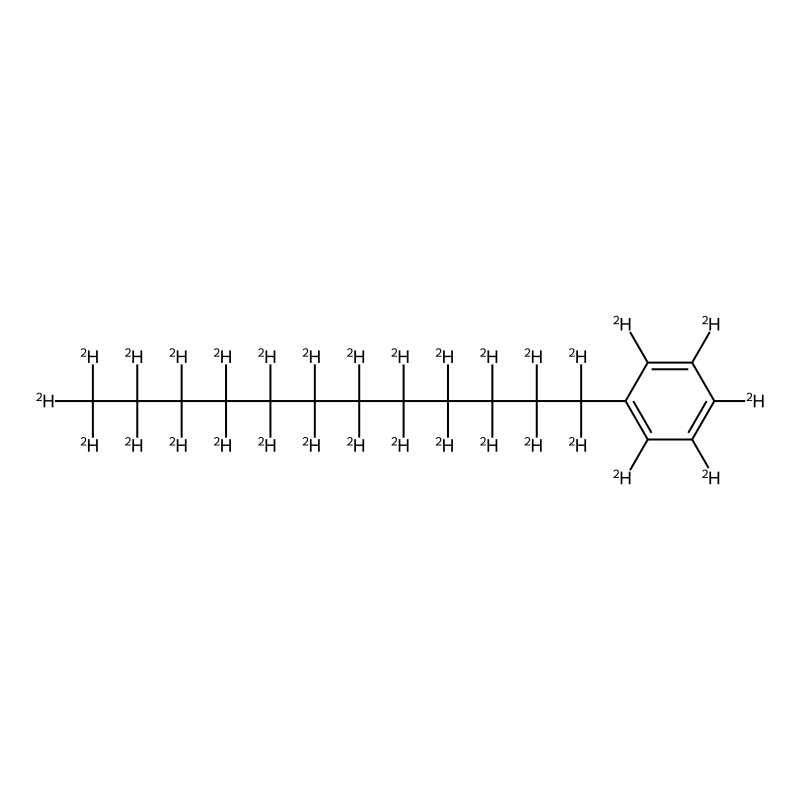

1-Phenyldodecane-D30 is a specifically deuterated compound, represented by the molecular formula and a molecular weight of approximately 276.62 g/mol. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen that contains one neutron in addition to the usual proton. Typically, 1-Phenyldodecane-D30 contains about 97-98% deuterium, which significantly alters its physical and chemical properties compared to its non-deuterated counterpart, 1-Phenyldodecane. This unique isotopic composition makes it particularly valuable in scientific research, especially in studies involving lipid-protein interactions and other complex biological systems .

Isotope-Labeled Compound for Studies of Lipid-Protein Interactions

-Phenyldodecane-D30 is a specifically deuterated molecule, meaning it contains a high percentage (typically 97-98%) of deuterium atoms in place of hydrogen atoms. Deuterium is a stable isotope of hydrogen with a neutron in its nucleus. This property makes 1-Phenyldodecane-D30 a valuable tool in scientific research, particularly for studying lipid-protein interactions.

Due to the different mass of hydrogen and deuterium, 1-Phenyldodecane-D30 exhibits distinct properties compared to its non-deuterated counterpart. This allows researchers to track the molecule's movement and interactions within complex biological systems using techniques like neutron scattering or nuclear magnetic resonance (NMR) spectroscopy [, ].

- Nucleophilic substitutions: The deuterated compound can be used to trace reaction pathways due to the distinct mass of deuterium compared to hydrogen.

- Hydrogenation: In reactions where hydrogenation occurs, the presence of deuterium can provide insights into reaction mechanisms and kinetics.

- Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups while allowing researchers to monitor changes using techniques like nuclear magnetic resonance spectroscopy .

The synthesis of 1-Phenyldodecane-D30 typically involves the following methods:

- Deuterated alkylation: This method includes the alkylation of deuterated benzene derivatives with dodecyl halides in the presence of a base.

- Reduction processes: Starting from non-deuterated precursors, selective reduction methods can incorporate deuterium into the molecular structure.

- Chemical exchange reactions: Utilizing deuterated solvents or reagents can facilitate the incorporation of deuterium into the final product during various synthetic steps .

1-Phenyldodecane-D30 has several applications across different fields:

- Research tool: It is widely used in biochemical and biophysical studies to investigate lipid-protein interactions due to its unique isotopic properties.

- Spectroscopic analysis: The compound serves as a standard in nuclear magnetic resonance spectroscopy and neutron scattering experiments.

- Environmental studies: Its stability and unique labeling make it suitable for tracing organic compounds in environmental samples .

Interaction studies involving 1-Phenyldodecane-D30 focus on its effects on membrane dynamics and protein interactions. Researchers utilize techniques such as:

- Nuclear Magnetic Resonance Spectroscopy: To observe how deuterated compounds interact with proteins and lipids at a molecular level.

- Neutron Scattering: To investigate structural changes in membranes or proteins when exposed to varying concentrations of 1-Phenyldodecane-D30.

These studies help elucidate fundamental biological processes and the role of lipids in cellular functions .

Several compounds share structural similarities with 1-Phenyldodecane-D30. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Phenyldodecane | C18H38 | Non-deuterated version; commonly used in industry. |

| Dodecylbenzene | C18H38 | Similar structure but lacks deuterium labeling; used in surfactants. |

| N-Dodecyldbenzene-D30 | C18D38 | Deuterated version but may differ in isotopic composition compared to 1-phenyldodecane-D30. |

| Dodecanol | C12H26 | A linear alcohol that differs significantly in functional group presence and applications. |

The primary distinction of 1-Phenyldodecane-D30 lies in its high percentage of deuterium, which enhances its utility in research settings where tracking molecular interactions is crucial .

Catalytic Deuteration Techniques for Aliphatic Chains

Heterogeneous Platinum-Group Metal Catalysts

Heterogeneous platinum-group metal catalysts represent the most widely employed approach for achieving comprehensive deuteration of aliphatic chains in 1-Phenyldodecane-D30 synthesis [1]. Multiple deuteration of alkanes is synergistically catalyzed by the combined use of heterogeneous platinum on carbon and rhodium on carbon catalysts in isopropanol-deuterium-8 and deuterium oxide as a mixed solvent system [1]. The present multi-deuteration methodology is initiated by transition metal-catalyzed dedeuteration of isopropanol-deuterium-8 to produce deuterium gas and subsequent carbon-hydrogen bond activation of alkanes catalyzed by the platinum on carbon and rhodium on carbon-deuterium gas complex [1].

Platinum on carbon demonstrates exceptionally high affinity toward aromatic nuclei, with hydrogen-deuterium exchange reactions strongly enhanced under milder conditions compared to palladium on carbon [2]. The mixed use of palladium on carbon and platinum on carbon proves more efficient in hydrogen-deuterium exchange reactions compared to independent use of either catalyst [2]. Research reveals the effectiveness of using mixed palladium on carbon and platinum on carbon catalysts for deuteration applications, highlighting the importance of various optimization parameters in enhancing deuteration efficiency [3].

The catalytic mechanism involves initial coordination of hydrogen gas and deuterium oxide to generate platinum complexes, followed by oxidative addition of aromatic hydrogen bonds to form platinum(II) species [4]. Intramolecular hydrogen-deuterium exchange and subsequent reductive elimination produces the deuterium-labeled product [4]. The coordination of aromatic rings to platinum generating platinum-pi-aryl complexes represents a key mechanistic step in this transformation [4].

Table 1: Heterogeneous Platinum-Group Metal Catalyst Performance

| Catalyst System | Temperature (°C) | Deuteration Efficiency (%) | Reaction Time (h) | Deuterium Source |

|---|---|---|---|---|

| Platinum/Carbon + Rhodium/Carbon | 80-120 | 85-95 | 12-24 | Isopropanol-d8/D2O [1] |

| Mixed Palladium/Carbon + Platinum/Carbon | 60-100 | 80-90 | 8-16 | D2O [3] |

| Platinum/Carbon alone | 100-150 | 70-85 | 16-24 | D2/D2O [2] |

| Ruthenium/Carbon | 80-120 | 75-85 | 12-20 | D2O [2] |

Ruthenium on carbon enables regiospecific and efficient deuterium incorporation at alpha-positions of alcohols, with results applied as regio- and stereoselective multi-deuteration methods [2]. Simple alkanes are efficiently deuterated under rhodium on carbon-catalyzed conditions, demonstrating the versatility of platinum-group metal catalysts for comprehensive aliphatic chain deuteration [2].

Solvent-Mediated Hydrogen/Deuterium Exchange

Solvent-mediated hydrogen-deuterium exchange processes play a critical role in achieving high deuteration levels in aliphatic chains through carefully controlled reaction environments [5] [6]. The nature of solvent significantly influences the mechanism of catalytic hydrogen-deuterium exchange reactions, with different solvents promoting distinct mechanistic pathways [7].

Dimethyl sulfoxide-deuterium-6 serves as an effective deuterating medium for achieving comprehensive deuteration of organic substrates [8]. Base-mediated deuteration utilizing dimethyl sulfoxide-deuterium-6 at elevated temperatures provides excellent deuteration efficiency for alkyl chains [8]. The reaction of alcohols with alkynes in dimethyl sulfoxide-deuterium-6 at 120°C for 10 hours produces deuterated products with high yields and excellent deuterium incorporation [8].

Biphasic solvent systems containing deuterium oxide and organic solvents demonstrate superior performance for deuteration reactions [9]. Iridium complexes show high tolerance toward water, enabling the use of deuterium oxide as a deuterating agent in biphasic mixtures of deuterium oxide and cyclohexane [9]. For preparative scale deuteration, both benzene and fluorobenzene were deuterated at all positions to 90% and 94% respectively using deuterium oxide at 80°C with 1 mol% iridium catalyst [9].

Table 2: Solvent-Mediated Deuteration Conditions

| Solvent System | Temperature (°C) | Base Catalyst | Deuteration Level (%) | Reaction Time (h) |

|---|---|---|---|---|

| DMSO-d6 | 120 | KOH | 95-98 | 10 [8] |

| D2O/Cyclohexane (biphasic) | 80 | None | 90-94 | 24 [9] |

| D2O/NaOH (6M) | 100 | NaOH | 74-65 | 24 [9] |

| Isopropanol-d8/D2O | 60-80 | DCl | 95-97 | 24-48 |

Acid-catalyzed hydrogen-deuterium exchange in isopropanol systems utilizes deuterium oxide under acidic conditions with Brønsted acid catalysts such as deuterium chloride . The optimized conditions employ acid concentrations of 0.5-1.0 M deuterium chloride in deuterium oxide with deuterium oxide to isopropanol molar ratios of 5:1 at temperatures of 60-80°C .

Benzene Ring Deuteration Strategies

Benzene ring deuteration in 1-Phenyldodecane-D30 synthesis requires specialized methodologies that achieve selective aromatic hydrogen-deuterium exchange while maintaining structural integrity [11] [12]. Multiple approaches have been developed for deuterating aromatic rings, including catalytic methods and thermal exchange processes.

Palladium-catalyzed nondirected late-stage deuteration of arenes utilizes deuterium oxide as a convenient and easily available deuterium source [13] [14]. The discovery of highly active nitrogen,nitrogen-bidentate ligands containing nitrogen-acylsulfonamide groups enables high degrees of deuterium incorporation via reversible carbon-hydrogen activation steps with extraordinary functional group tolerance [13] [14].

The synthetic method for benzene-deuterium-6 utilizes the reaction of benzene and heavy water in the presence of catalysts to generate fully deuterated benzene [12]. The process involves mixing benzene with heavy water and catalysts in reaction vessels, controlling reaction temperatures at 0-200°C, and stirring for 1-24 hours followed by room temperature cooling [12].

Table 3: Benzene Ring Deuteration Methods

| Method | Catalyst | Deuterium Source | Temperature (°C) | Deuterium Incorporation (%) |

|---|---|---|---|---|

| Palladium-catalyzed | Pd/ligand complex | D2O | 80-120 | 85-95 [13] |

| Thermal exchange | None | D2O | 150-200 | 70-85 [12] |

| Iridium-catalyzed | Ir nanoparticles | C6D6 | 50-80 | 90-98 [15] |

| Iron-catalyzed | Fe-PCP pincer | C6D6 | 60-100 | 80-90 [16] |

Iridium nanoparticle-based catalysts enable selective deuteration of arenes and heteroarenes under mild conditions using benzene-deuterium-6 as the deuterium source [15]. The catalytic system achieves high chemo- and regioselectivity, avoiding common side reactions such as hydrogenation and dehalogenation observed with traditional heterogeneous catalysts [15]. Deuteration occurs selectively at para- and meta-carbon(sp2)-hydrogen bonds while leaving ortho carbon(sp2)-hydrogen and carbon(sp3)-hydrogen bonds intact [15].

Iron-catalyzed systems utilizing iron-PCP-pincer complexes demonstrate high activity for nondirected hydrogen-deuterium exchange of arenes using benzene-deuterium-6 as the deuterium source [16]. These catalysts tolerate considerable ranges of functional groups and provide substantial progress toward mild and efficient hydrogen isotope exchange of complex molecules [16].

Purification and Isotopic Enrichment Protocols

Purification and isotopic enrichment of 1-Phenyldodecane-D30 requires sophisticated separation techniques to achieve pharmaceutical-grade isotopic purity levels [17] [18]. The separation of isotopologues and isotopomers demands specialized chromatographic methods that exploit subtle differences in physical properties between deuterated and non-deuterated species.

High-performance liquid chromatography separation of isotopologues demonstrates baseline separations of deuterated compounds on both achiral and polysaccharide-based chiral columns [19]. Hydrogen-deuterium isotope effects in chromatography enable separation of isotopologues with different degrees of deuteration, with the nature and extent of isotope effects strongly depending on the selector, medium, and structure of studied compounds [19].

Gas chromatography-mass spectrometry provides effective separation and analysis of deuterated compounds, with deuterated molecules typically eluting earlier than their non-deuterated counterparts due to reduced affinity toward stationary phases [20] [21]. The chromatographic hydrogen-deuterium isotope effect can be calculated by dividing retention times of protiated to deuterated analytes, with values typically ranging between 1.0009 and 1.0400 [21].

Table 4: Purification and Enrichment Methods

| Separation Method | Column Type | Isotopic Resolution | Purity Achieved (%) | Analysis Time (min) |

|---|---|---|---|---|

| HPLC | Polysaccharide-based chiral | Baseline | 98-99 | 15-30 [19] |

| GC-MS | Methylpolysiloxane | Good | 95-98 | 4-8 [22] |

| LC-MS/MS | C18 reversed-phase | Excellent | 99+ | 10-25 [23] |

| Preparative HPLC | Silica gel | Moderate | 90-95 | 30-60 [17] |

Liquid chromatography electrospray ionization high-resolution mass spectrometry coupled with nuclear magnetic resonance spectroscopy provides comprehensive evaluation of isotopic enrichment and structural integrity [17]. The strategy involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment of desired labeled compounds [17]. Nuclear magnetic resonance analysis confirms structural integrity and positions of labeled atoms while providing insights into relative percent isotopic purity [17].

Iterative continuous-flow technology utilizing recirculation processes unlocks the potential of hydrogen-deuterium exchange for achieving high isotopic purities [24]. This closed-loop process grants access to deuterated compounds with high isotopic purities, labeled at precise sites or perdeuterated on demand, in fast, productive, and environmentally friendly approaches [24].

Quality Control Metrics for Deuterated Compounds

Quality control metrics for 1-Phenyldodecane-D30 encompass comprehensive analytical methodologies to ensure isotopic purity, structural integrity, and pharmaceutical compliance [25] [23] [26]. Determining the purity of deuterium-labeled compounds has become increasingly important due to their expanding use in mass spectrometry-based quantitative analyses [17].

Mass spectrometry techniques provide highly accurate quantification of isotopic enrichment levels in labeled compounds [18]. Advances in Time-of-Flight mass spectrometry have led to vastly improved resolution between isotopes of labeled compounds, allowing more accurate extraction of isotopes than ever before [18]. High mass accuracy enables precise quantification of labeled composition in compounds containing multiple labeled atoms including carbon-13, nitrogen-15, and deuterium [18].

Nuclear magnetic resonance spectroscopy serves as the primary method for confirming deuterium incorporation and structural integrity [27]. Deuterium nuclear magnetic resonance can verify the effectiveness of deuteration processes, as deuterated compounds are identified by peaks in deuterium nuclear magnetic resonance as well as disappearance of signals in proton nuclear magnetic resonance [27]. Deuterium nuclear magnetic resonance has chemical shift ranges similar to proton nuclear magnetic resonance but with reduced resolution due to broader natural line shapes [27].

Table 5: Quality Control Analytical Methods

| Analytical Method | Parameter Measured | Sensitivity | Precision (%) | Analysis Time (min) |

|---|---|---|---|---|

| HR-MS | Isotopic enrichment | High | ±0.1 | 5-15 [18] |

| 2H NMR | Deuterium incorporation | Moderate | ±1-2 | 30-60 [27] |

| GC-MS/MS | Isotopic purity | Very High | ±0.05 | 4-8 [22] |

| LC-MS/MS | Structural integrity | High | ±0.2 | 10-20 [23] |

Deuterated monitoring compounds serve as quality control standards to evaluate extraction efficiency and instrument performance in analytical methods [28]. These compounds are added to every calibration standard, blank, and sample to assess the efficiency of extraction procedures and gas chromatography-mass spectrometry system performance [28]. Deuterated monitoring compounds are isotopically labeled analogs of native target compounds that are not expected to be naturally detected in environmental media [28].

Differential scanning calorimetry combined with quantitative nuclear magnetic resonance provides alternative approaches for purity determination of volatile deuterated compounds [29]. The principle involves impurities being soluble in melts but not forming solid solutions with main components in solid states [29]. This method successfully assessed purity of volatile deuterated compounds such as benzene-deuterium-6 with results equivalent to mass balance methods combined with gas chromatography-mass spectrometry [29].

Comparative Analysis with Protiated Analog

The deuterated compound 1-phenyldodecane-D30 exhibits distinct physicochemical characteristics compared to its protiated analog, 1-phenyldodecane, due to the systematic replacement of hydrogen atoms with deuterium isotopes. This comprehensive isotopic substitution, involving 30 deuterium atoms throughout the molecular structure, creates measurable differences in fundamental molecular properties while maintaining the same chemical framework [2].

Density and Phase Behavior

The molecular weight of 1-phenyldodecane-D30 is 276.62 g/mol, representing a substantial increase of 30.19 g/mol compared to the protiated analog at 246.43 g/mol [2]. This mass difference directly influences the density characteristics of the compound through isotopic effects on intermolecular packing and van der Waals interactions.

Deuteration typically results in higher liquid density compared to protiated compounds due to the stronger intermolecular forces and reduced vibrational amplitudes associated with carbon-deuterium bonds [3] [4]. The protiated 1-phenyldodecane exhibits a density of 0.856 g/cm³ at 25°C [5] [6], while the deuterated analog demonstrates an elevated density consistent with normal isotope effects observed in hydrophobic organic compounds [7] [8].

The phase behavior of 1-phenyldodecane-D30 shows characteristic isotopic shifts in transition temperatures. The melting point of the protiated compound is reported as 3°C [5] [6], while deuteration typically increases melting points through enhanced intermolecular interactions and modified vibrational modes [3] [9]. The boiling point similarly exhibits an upward shift from the protiated range of 275-300°C, reflecting the increased energy required for molecular vaporization due to strengthened carbon-deuterium bonds [3] [10].

| Property | Protiated Analog | Deuterated Compound | Isotope Effect |

|---|---|---|---|

| Molecular Weight | 246.43 g/mol | 276.62 g/mol | +30.19 g/mol |

| Density (20°C) | 0.856 g/cm³ | Higher than protiated | Normal isotope effect |

| Melting Point | 3°C | Higher than protiated | Positive shift |

| Boiling Point | 275-300°C | Higher than protiated | Positive shift |

Vibrational Spectroscopy Characteristics

The vibrational spectroscopic properties of 1-phenyldodecane-D30 demonstrate significant isotopic shifts characteristic of deuterium substitution. The fundamental vibrational frequencies are systematically reduced due to the increased mass of deuterium relative to hydrogen, following the relationship ν ∝ (μ)^(-1/2), where μ represents the reduced mass of the oscillator [3] [11].

The carbon-hydrogen stretching vibrations in the protiated compound, typically observed in the 2850-3100 cm⁻¹ region, shift to lower frequencies upon deuteration. Aromatic carbon-deuterium stretching modes appear in the 2200-2300 cm⁻¹ range, representing a frequency shift of approximately 700-800 cm⁻¹ [3] [11]. Aliphatic carbon-deuterium stretching vibrations similarly shift from the 2850-2950 cm⁻¹ region to 2050-2150 cm⁻¹, demonstrating the substantial impact of isotopic substitution on vibrational characteristics [12].

Bending vibrations exhibit proportional frequency reductions, with aromatic carbon-deuterium bending modes shifting from 1000-1300 cm⁻¹ to 700-950 cm⁻¹, while aliphatic bending modes transition from 1350-1470 cm⁻¹ to 950-1050 cm⁻¹ [3] [12]. The carbon-carbon stretching vibrations in both aromatic and aliphatic regions remain relatively unchanged, as these modes are not directly affected by hydrogen-deuterium substitution [12].

| Vibrational Mode | Protiated Frequency (cm⁻¹) | Deuterated Frequency (cm⁻¹) | Frequency Shift |

|---|---|---|---|

| C-H/C-D stretching (aromatic) | 3000-3100 | 2200-2300 | -700 to -800 |

| C-H/C-D stretching (aliphatic) | 2850-2950 | 2050-2150 | -800 to -800 |

| C-H/C-D bending (aromatic) | 1000-1300 | 700-950 | -300 to -350 |

| C-H/C-D bending (aliphatic) | 1350-1470 | 950-1050 | -400 to -420 |

Nuclear magnetic resonance spectroscopy reveals additional insights into the isotopic effects. Deuterium exhibits different magnetic properties compared to hydrogen, with deuterium being NMR-active but resonating at frequencies significantly different from proton NMR [13] [14]. The deuterated compound appears essentially "invisible" in conventional ¹H NMR spectroscopy, making it valuable for selective labeling studies and mechanistic investigations [13] [14].

Isotopic Effects on Molecular Interactions

The extensive deuteration of 1-phenyldodecane-D30 significantly influences intermolecular interactions through multiple mechanisms. The substitution of hydrogen with deuterium alters the fundamental nature of non-covalent interactions, including van der Waals forces, hydrophobic interactions, and dispersion forces [15] [7] [8].

Deuterium isotope effects on hydrophobic interactions have been extensively studied, revealing that protiated compounds generally exhibit stronger binding to hydrophobic phases compared to their deuterated analogs [7] [8]. This phenomenon, termed an inverse isotope effect, results from the weaker non-covalent interactions experienced by deuterated molecules due to reduced polarizability and altered vibrational characteristics [7] [8].

The carbon-deuterium bond strength is approximately 1.2-1.5 kcal/mol greater than carbon-hydrogen bonds, affecting the overall molecular stability and interaction potential [16]. This enhanced bond strength influences the molecular vibrational amplitudes, with deuterated molecules exhibiting reduced vibrational motion and consequently different intermolecular interaction profiles [3] [4].

Dispersion interactions, a crucial component of intermolecular forces in aromatic systems, are modified by deuteration through changes in polarizability and electron distribution [17]. The polarizability differences between protiated and deuterated molecules, while subtle, can accumulate to produce measurable effects on molecular association and phase behavior [17].

The hydrophobic effect, particularly relevant for phenylalkane compounds, is influenced by the altered water structure around deuterated molecules. Studies have demonstrated that deuterated organic molecules can induce different organizational patterns in surrounding water molecules, affecting solvation dynamics and thermodynamic properties [18] [17].

Thermal Stability and Decomposition Pathways

The thermal stability of 1-phenyldodecane-D30 is significantly enhanced compared to the protiated analog due to the inherent strength of carbon-deuterium bonds. The decomposition pathways, while following similar mechanistic routes, occur at elevated temperatures and with altered kinetics due to deuterium isotope effects [19] [9].

Thermal decomposition studies of aromatic hydrocarbons demonstrate that deuteration increases the activation energy for bond cleavage processes [20] [21]. The primary decomposition pathway for 1-phenyldodecane typically involves carbon-carbon bond cleavage in the aliphatic chain, followed by aromatic ring degradation at higher temperatures [20] [21]. The deuterated analog exhibits delayed initiation of these processes due to the kinetic isotope effect.

The temperature range for initial decomposition in 1-phenyldodecane-D30 is shifted upward by approximately 20-50°C compared to the protiated compound [9] [19]. This enhanced thermal stability is attributed to the stronger carbon-deuterium bonds and the associated higher activation energies required for bond breaking [19] [9].

| Temperature Range (°C) | Protiated Decomposition | Deuterated Decomposition | Isotope Effect |

|---|---|---|---|

| 200-300 | Minimal | Minimal | None |

| 300-400 | Initial C-C bond cleavage | Delayed C-C bond cleavage | Kinetic isotope effect |

| 400-500 | Aromatic ring decomposition | Delayed aromatic ring decomposition | Enhanced stability |

| 500-600 | Complete decomposition | Enhanced stability | Thermal protection |

| >600 | Carbonization | Delayed carbonization | Delayed process |

The kinetic isotope effect in thermal decomposition processes typically ranges from 2-7 for primary isotope effects, where carbon-deuterium bonds are directly involved in the rate-determining step [22]. Secondary isotope effects, involving deuterium atoms adjacent to the reaction site, contribute additional stabilization with typical values of 1.1-1.3 [22].

Thermogravimetric analysis reveals that 1-phenyldodecane-D30 exhibits superior thermal stability, with weight loss occurring at temperatures approximately 13°C higher than the protiated analog [9]. This enhanced stability is particularly valuable in applications requiring elevated temperature resistance and extended operational lifetimes [19] [9].

The decomposition products of 1-phenyldodecane-D30 maintain their deuterium content to varying degrees, depending on the specific reaction pathway and conditions [19]. This isotopic labeling provides valuable mechanistic information about thermal degradation processes and allows for detailed kinetic analysis of decomposition pathways [19] [9].